1-(3-Bromo-2-nitrophenyl)ethanone
Overview
Description
1-(3-Bromo-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6BrNO3 It is a brominated nitrophenyl derivative, characterized by the presence of both bromine and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(3-nitrophenyl)ethanone using bromine in the presence of a suitable solvent such as acetic acid . Another method includes the use of ammonium bromide and oxone as reagents to achieve the bromination of secondary alcohols .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as thiourea, to form thiazole derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Thiourea in ethanol is commonly used for nucleophilic substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst is used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products:
Substitution: Thiazole derivatives.
Reduction: 1-(3-Bromo-2-aminophenyl)ethanone.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
1-(3-Bromo-2-nitrophenyl)ethanone has diverse applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-nitrophenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine and nitro groups on the phenyl ring make it a versatile intermediate for various chemical transformations. The compound can interact with biological molecules, potentially inhibiting or activating specific biochemical pathways .
Comparison with Similar Compounds
- **1-(3-Bromo-4-nitrophenyl)ethanone
- **1-(3-Bromo-5-nitrophenyl)ethanone
- **2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
Uniqueness: 1-(3-Bromo-2-nitrophenyl)ethanone is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-bromo-2-nitrophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5(11)6-3-2-4-7(9)8(6)10(12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSHPCROLUAESO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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